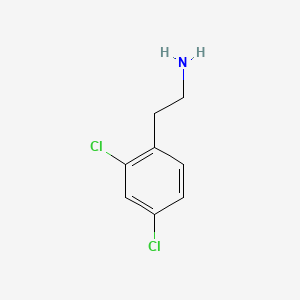

2,4-Dichlorophenethylamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJKDOLGYMULOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200516 | |

| Record name | 2,4-Dichlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52516-13-9 | |

| Record name | 2,4-Dichlorophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichlorophenethylamine

Established Synthetic Routes for 2,4-Dichlorophenethylamine Production

The synthesis of this compound can be achieved through several established chemical routes, primarily involving the reduction of functionalized precursors. These methods range from laboratory-scale reductions to industrially applicable catalytic processes.

Reduction of Corresponding Ketone or Aldehyde Precursors

A common and direct method for synthesizing this compound involves the reduction of its corresponding ketone or aldehyde precursors. The primary starting material for this route is typically 2',4'-dichloroacetophenone (B156173) (1-(2,4-dichlorophenyl)ethanone).

The synthesis pathway involves the reduction of the carbonyl group of the ketone to a methylene (B1212753) group and the subsequent conversion of a related intermediate to the final amine. A typical method is the reduction of 2,4-dichloroacetophenone using a reducing agent like sodium borohydride (B1222165) or the more potent lithium aluminum hydride, often in a solvent such as ethanol (B145695) or methanol. This initial reduction yields the corresponding alcohol, which can then be converted to the amine through further steps. Another key precursor is 2,4-dichlorophenylacetonitrile, which can be reduced to form this compound. lookchem.com

Table 1: Reduction of Precursors to this compound

| Precursor | Reducing Agent | Solvent | Product | Typical Yield |

|---|---|---|---|---|

| 2,4-Dichloroacetophenone | Sodium Borohydride / Lithium Aluminum Hydride | Ethanol / Methanol | 1-(2,4-dichlorophenyl)ethanol | - |

| 2,4-Dichlorophenylacetonitrile | Hydrogen / Ammonium (B1175870) Hydroxide | Methanol | 2-(2,4-dichlorophenyl)ethylamine | 99.0% lookchem.com |

Catalytic Hydrogenation Processes in Industrial Synthesis

For larger, industrial-scale production, catalytic hydrogenation is a preferred method due to its efficiency and the use of recyclable catalysts. This process typically involves the reduction of a nitrile or a nitro compound under hydrogen pressure in the presence of a metal catalyst.

A prominent industrial route is the catalytic hydrogenation of 2,4-dichlorophenylacetonitrile. lookchem.com This reaction is carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen gas atmosphere. The nitrile group (-CN) is reduced directly to a primary amine group (-CH2NH2), yielding this compound. Another pathway involves the hydrogenation of 2,4-dichloro-1-(2-nitrovinyl)benzene. lookchem.com The conditions for these reactions, including pressure, temperature, and catalyst choice, are optimized to maximize yield and purity.

Table 2: Industrial Catalytic Hydrogenation for this compound

| Starting Material | Catalyst | Reaction Type | Key Conditions |

|---|---|---|---|

| 2,4-Dichlorophenylacetonitrile | Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Hydrogen gas, 1500-2250 Torr, 20°C lookchem.com |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and improved purity. asianpubs.orgirjmets.com This method utilizes microwave irradiation to provide rapid and uniform heating of the reaction mixture. irjmets.com While specific, detailed protocols for the microwave-assisted synthesis of this compound are not extensively documented in the provided literature, the principles can be applied to its known synthetic routes.

For instance, the reduction of 2,4-dichloroacetophenone or the cyanation of 2,4-dichlorobenzyl chloride could potentially be optimized using microwave irradiation. asianpubs.orgnih.gov The benefits would include significantly reduced reaction times compared to conventional heating methods and potentially milder reaction conditions. asianpubs.orgirjmets.com The synthesis of related heterocyclic compounds, such as 2,4,5-triaryl-imidazoles, has been successfully achieved with good yields under microwave irradiation at elevated temperatures, demonstrating the feasibility of this technology for complex syntheses. nih.gov

Stereoselective Synthesis and Chiral Resolution of Enantiomers

This compound possesses a chiral center, and therefore exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for applications where specific stereochemistry is required. This is achieved through asymmetric synthesis or the resolution of racemic mixtures.

Asymmetric Synthesis using Chiral Reducing Agents and Ligands

Asymmetric synthesis aims to directly produce a specific enantiomer of a chiral molecule. ethz.chyork.ac.uk In the context of this compound, this can be accomplished by using chiral reagents or catalysts during the reduction of a prochiral precursor like 2',4'-dichloroacetophenone.

One approach involves the use of a chiral reducing agent. Alternatively, catalytic hydrogenation can be rendered enantioselective by employing a chiral catalyst. This typically involves a transition metal, such as Ruthenium (Ru), complexed with a chiral ligand, like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The use of a Ru-BINAP complex in the hydrogenation of the precursor ketone can directly yield the (R)- or (S)-enantiomer of the corresponding alcohol, which is a key intermediate, with high enantiomeric purity. The choice of the ligand's chirality determines the configuration of the final product.

Table 3: Asymmetric Synthesis Approaches

| Method | Precursor | Chiral Component | Example |

|---|---|---|---|

| Chiral Reduction | 2',4'-Dichloroacetophenone | Chiral Reducing Agent | Not specified |

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a highly effective method for separating enantiomers from a racemic mixture. catalysis.blognumberanalytics.com This technique leverages the stereospecificity of enzymes, which selectively catalyze a reaction with only one enantiomer. catalysis.blog

For producing enantiomerically pure this compound, biocatalysts such as ketoreductases can be used for the enantioselective reduction of the precursor 1-(2,4-dichlorophenyl)ethanone. This method can yield the (R)-enantiomer with a high enantiomeric excess (ee) of over 95%. Another common strategy is kinetic resolution using enzymes like lipases. numberanalytics.comresearchgate.net For example, a racemic mixture of an amine can be treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B), which may selectively acylate one enantiomer, allowing the unreacted enantiomer to be separated in high purity. researchgate.net The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity. numberanalytics.com

Table 4: Enzymatic Resolution Methods

| Technique | Enzyme Type | Precursor/Substrate | Outcome |

|---|---|---|---|

| Enantioselective Reduction | Ketoreductase | 1-(2,4-dichlorophenyl)ethanone | (R)-enantiomer with >95% ee |

Derivatization and Functionalization of this compound

N-Alkylation Reactions and Formation of Substituted Amines

The primary amine functionality of this compound readily undergoes N-alkylation with alkyl halides to produce secondary and tertiary amines. wikipedia.org This nucleophilic substitution reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net The base deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the alkyl halide.

However, a significant challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts. libretexts.orgstudymind.co.uk Controlling the stoichiometry of the reactants and the reaction conditions is crucial to selectively obtain the desired secondary amine. google.com Using a large excess of the primary amine can favor the formation of the mono-alkylated product. libretexts.org

An alternative approach to achieve selective mono-N-alkylation involves using specific reagents and conditions. For instance, reacting an alkyl amine with an alkyl halide in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a cesium-based catalyst can yield secondary amines with minimal overalkylation. google.com

Table 2: Examples of N-Alkylation Reactions of Phenethylamines

| Amine | Alkylating Agent | Conditions | Product | Reference |

| (R)-1-(2,4-dichlorophenyl)ethanamine | Benzyl chloride | K₂CO₃, DMF, 80°C, 12 hours | Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine | |

| This compound | 4-Nitrobenzyl bromide | Not specified | [2-(2,4-Dichloro-phenyl)-ethyl]-(4-nitro-benzyl)-amine | lookchem.com |

Synthesis of Imines and Nitriles from Amine Functionality

The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of imines is often catalyzed by acid and can be reversible. masterorganicchemistry.comchemistryviews.org Imines are valuable intermediates in organic synthesis and can be further reduced to form secondary amines or participate in various other transformations. nih.govscirp.org

The amine group can also be a precursor for the synthesis of nitriles. While direct conversion is not typical, multi-step sequences can achieve this transformation. For instance, the amine could potentially be oxidized to an oxime, which can then be dehydrated to a nitrile. A more common route to nitriles involves the nucleophilic substitution of an alkyl halide with a cyanide salt. ebsco.comasianpubs.org However, this compound itself can be synthesized from a nitrile precursor, 2,4-dichlorophenylacetonitrile, through reduction. chemicalbook.comsigmaaldrich.com This highlights the synthetic relationship between these two functional groups. For example, N-(2,4-dichloro-phenethyl)-β-alanine nitrile has been synthesized from this compound. lookchem.com

Table 3: Synthesis of Imines from Amines and Carbonyls

| Amine | Carbonyl Compound | Conditions | Product Type | Reference |

| Primary Amine | Aldehyde/Ketone | Acid catalysis | Imine (Schiff Base) | masterorganicchemistry.com |

| This compound | 2,4-Diamino-5-carbaldehyde-6-cyclopropylpyrimidine | Reductive amination (via imine intermediate) | Substituted Pyrimidine (B1678525) | nih.gov |

Nucleophilic Substitution Reactions with Halogenated Derivatives

The aromatic chlorine atoms of this compound are generally unreactive towards typical nucleophilic aromatic substitution. However, the amine group can participate in nucleophilic substitution reactions with various electrophiles. For example, it can react with acyl chlorides or anhydrides in acylation reactions to form amides. These reactions often employ a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Furthermore, the amine can act as a nucleophile in substitution reactions with other halogenated compounds. For instance, it can react with electrophilic aromatic compounds, such as 2-bromo-1-arylethanones, to form heterocyclic derivatives. The amine nitrogen attacks the electrophilic carbon, displacing the halide ion in an S_N2-type mechanism. The reactivity in these substitutions can be influenced by steric hindrance from the dichlorophenyl group.

This compound as a Precursor in Organic Synthesis

Integration into Triazine Scaffolds for Novel Compound Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly heterocyclic structures like triazines. tesisenred.net The 1,3,5-triazine (B166579) ring is a key scaffold in medicinal chemistry and materials science. drugbank.comnih.gov The synthesis of substituted triazines often involves the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. tesisenred.net

The primary amine of this compound can act as a nucleophile, displacing one or more chlorine atoms on the cyanuric chloride ring. tesisenred.net The reaction conditions, such as temperature and the stoichiometry of the reactants, can be controlled to achieve mono-, di-, or tri-substituted triazines. tesisenred.net For example, reacting cyanuric chloride with two equivalents of this compound can lead to a disubstituted triazine, which can then be further functionalized by reacting the remaining chlorine atom with another nucleophile. tesisenred.net This modular approach allows for the creation of a diverse library of triazine derivatives with varied substituents, which is crucial for structure-activity relationship studies in drug discovery. tesisenred.netnih.gov

Utilization in Pyrimidine-2,4-diamine Synthesis

This compound is a key reagent in the synthesis of certain substituted pyrimidine-2,4-diamines, a class of compounds investigated for their potential as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an important target in antimalarial drug discovery. nih.gov

In one synthetic approach, researchers aimed to create analogues of known PfDHFR inhibitors with modified side chains to enhance binding affinity. nih.gov The synthesis involved a reductive amination reaction. Specifically, 2,4-diamino-5-carbaldehyde-6-cyclopropylpyrimidine was reacted with this compound in the presence of a reducing agent. This reaction couples the phenethylamine (B48288) moiety to the pyrimidine core via a newly formed aminomethyl bridge at the 5-position of the pyrimidine ring. nih.gov

The detailed procedure involves treating 2,4‐diamino‐5‐carbaldehyde‐6‐cyclopropylpyrimidine with 2,4‐dichlorophenethylamine in a solvent mixture of 1,2-dichloroethane (B1671644) and glacial acetic acid. This reaction yielded the target compound, N-((2,4-diamino-6-cyclopropylpyrimidin-5-yl)methyl)-2-(2,4-dichlorophenyl)ethan-1-amine, as a white solid with a high yield of 96%. nih.gov The resulting series of 5‐[(phenethylamino)methyl]pyrimidine‐2,4‐diamines demonstrated significant inhibitory activity against both wild-type and mutant PfDHFR in enzymatic assays. nih.gov

Table 1: Synthesis of a Substituted Pyrimidine-2,4-diamine

| Reactant 1 | Reactant 2 | Product | Yield |

|---|

Role in the Synthesis of Substituted Ethylene (B1197577) Diamines

Substituted ethylene diamines represent a class of compounds with demonstrated therapeutic potential, particularly as anti-tubercular agents. google.comgoogle.com The synthesis of chemical libraries of these compounds often employs combinatorial techniques to create a diverse set of molecules for screening. google.com

In the context of preparing anti-tubercular drugs, this compound has been utilized as a primary amine component in the construction of substituted ethylene diamine libraries. google.com A general method for this synthesis involves the reductive alkylation of an ethylenediamine (B42938) core. google.com While specific reaction details involving this compound are part of a broader combinatorial library synthesis, it is listed as one of the primary amines that contributed to the activity of the resulting substituted ethylene diamines. google.com These libraries were screened for anti-mycobacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 µM. google.com The inclusion of the 2,4-dichlorophenyl moiety from the starting amine is a structural feature explored for its influence on the biological activity of the final diamine products. google.com

Table 2: Components for Substituted Ethylene Diamine Synthesis

| Core Structure | Primary Amine Example | Resulting Class | Application |

|---|

Application in Camptothecin (B557342) Derivative Synthesis

Camptothecin is a potent anticancer agent that functions by inhibiting the enzyme topoisomerase I. nih.govresearchgate.net However, its poor water solubility and stability have driven extensive research into the synthesis of more effective derivatives. nih.govnumberanalytics.com These efforts have led to clinically approved drugs like topotecan (B1662842) and irinotecan. researchgate.netnumberanalytics.com

The synthesis of novel camptothecin derivatives often involves modifying the original molecule to attach various side chains, which can enhance its pharmacological properties. google.com General synthetic schemes for creating these derivatives show that amine-containing compounds can be reacted with a camptothecin intermediate to form new conjugates. google.com For instance, a common strategy involves creating an amide linkage between a camptothecin carboxylic acid and a primary or secondary amine. researchgate.net

While this compound is a primary amine used in the synthesis of various pharmaceutical intermediates, its specific incorporation into the camptothecin derivatives detailed in the provided patent literature is not explicitly outlined. google.comlookchem.com The synthetic schemes provided are general, illustrating the reaction of a camptothecin core with a generic amine (RNH2). google.com The potential use of this compound in this context would be to introduce the 2,4-dichlorophenethyl group as a side chain on the camptothecin scaffold, a strategy employed to explore how different substituents affect the compound's anticancer activity and solubility. nih.gov

Table 3: General Synthesis of Camptothecin Derivatives

| Parent Compound | General Reactant Type | Potential Linkage | Purpose of Derivatization |

|---|

Table 4: List of Mentioned Compounds

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C₈H₉Cl₂N | 52516-13-9 sigmaaldrich.cn |

| Pyrimidine-2,4-diamine | C₄H₆N₄ | 156-81-0 wikipedia.org |

| 2,4-diamino-5-carbaldehyde-6-cyclopropylpyrimidine | C₈H₉N₅O | Not Available |

| N-((2,4-diamino-6-cyclopropylpyrimidin-5-yl)methyl)-2-(2,4-dichlorophenyl)ethan-1-amine | C₁₆H₁₉Cl₂N₇ | Not Available |

| Ethylenediamine | C₂H₈N₂ | 107-15-3 |

| Camptothecin | C₂₀H₁₆N₂O₄ | 7689-03-4 |

| Topotecan | C₂₃H₂₃N₃O₅ | 123948-87-8 |

Biological and Pharmacological Investigations of 2,4 Dichlorophenethylamine and Its Derivatives

Modulation of Neurotransmitter Systems

Interaction with Serotonin (B10506) and Norepinephrine (B1679862) Pathways

The interaction of phenethylamine (B48288) and its analogues with serotonergic systems has been a subject of study. Research on a range of phenalkylamine analogues has shown that substitutions on the phenyl ring can significantly influence their affinity for serotonin (5-HT) receptors. nih.gov For instance, methoxyl substitutions generally enhance affinity, with disubstituted compounds having methoxy (B1213986) groups at the 2 and 5 positions showing optimal affinity. nih.gov Additionally, 4-methylation, 4-ethylation, and 4-bromination also increase receptor affinity. nih.gov However, specific data on the direct interaction of 2,4-Dichlorophenethylamine with both serotonin and norepinephrine pathways is not extensively detailed in publicly available research.

While direct evidence is limited, the structural similarity of this compound to other phenethylamines that are known to interact with monoamine transporters suggests a potential for interaction with norepinephrine transporters (NET). thermofisher.comnih.gov Antidepressants that inhibit the reuptake of norepinephrine and serotonin are well-established treatments for mood disorders. mayoclinic.orgnih.gov These drugs work by increasing the levels of these neurotransmitters in the synaptic cleft. www.nhs.uk

Dopamine (B1211576) Transporter Binding and Recognition

Structural studies of dDAT in complex with DCP and other ligands have provided insights into how the transporter recognizes different molecules. nih.gov These studies highlight the importance of specific subsites within the transporter's binding pocket that accommodate the varied chemical structures of substrates and inhibitors. nih.govnih.gov The binding of bivalent phenethylamine ligands to DAT has also been investigated, suggesting the presence of multiple substrate-binding sites within a single transporter protein. nih.gov

Potential for Antidepressant Activity

Currently, there is a lack of specific studies evaluating the antidepressant potential of this compound. The development of new antidepressant medications is an ongoing area of research, with many studies focusing on novel molecular targets and mechanisms of action. researchgate.netmdpi.com The primary mechanism of many existing antidepressants involves the modulation of serotonin and norepinephrine levels in the brain. mayoclinic.orgwww.nhs.uk Given the potential for phenethylamines to interact with monoamine transporters, further investigation would be necessary to determine if this compound possesses any antidepressant properties.

Central Nervous System Stimulant Effects and Pharmacological Properties

This compound is recognized as a controlled substance in some jurisdictions, which suggests it has psychoactive properties, likely including central nervous system (CNS) stimulant effects. www.gov.uk However, detailed pharmacological studies characterizing its specific stimulant effects are not widely published. Generally, CNS stimulants act by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. mdpi.com The specific effects of a substance depend on its affinity and activity at various monoamine transporters.

Anticancer Research and Cytotoxic Effects

In Vitro Cytotoxicity Against Cancer Cell Lines

There is limited direct research on the in vitro cytotoxicity of this compound against cancer cell lines. However, studies have been conducted on derivatives of this compound. One such study investigated the cytotoxic activity of a novel phenylthiourea (B91264) analog, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, which incorporates the 2,4-dichlorophenyl moiety. thaiscience.info This compound demonstrated cytotoxic activity against the MCF-7 and T47D human breast cancer cell lines. thaiscience.info

It is important to note that research on the cytotoxic effects of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is more extensive. nih.govresearchgate.netunlp.edu.arnih.gov Studies have shown that 2,4-D can induce cytotoxicity and apoptosis in various cell lines, including the human hepatoma cell line HepG2. nih.govresearchgate.net However, 2,4-D is a distinct chemical compound from this compound, and these findings cannot be directly extrapolated.

Further research is needed to determine if this compound itself possesses any direct cytotoxic effects against cancer cells. The existing data on a derivative suggests that the 2,4-dichlorophenyl structure may be a component of molecules with anticancer potential. thaiscience.info

Role in the Discovery of CK2 Inhibitors

The compound this compound (PDA) has played a significant role as a molecular fragment in the rational design of novel inhibitors for protein kinase CK2, a crucial enzyme often upregulated in various forms of cancer. acs.orgnih.gov While PDA itself demonstrates low affinity for CK2, it possesses high selectivity for a specific allosteric site on the enzyme known as the αD pocket. acs.orgnih.gov

This property was exploited in the development of a potent bivalent inhibitor, KN2. Researchers engineered this inhibitor by connecting PDA to TBIa, a potent but non-selective ATP-competitive inhibitor, using a specially designed linker. nih.gov This strategy combines the high selectivity of PDA for the αD pocket with the potent inhibitory action of TBIa at the ATP-binding site. acs.orgnih.gov The resulting bivalent compound, KN2, demonstrated significantly enhanced potency with IC50 values in the nanomolar range (19.3 ± 6.4 nM and 15.6 ± 2.0 nM), showcasing the value of this compound as a foundational element for designing highly specific and effective enzyme inhibitors. acs.orgnih.gov

Mechanisms of Antitumor Effects through Specific Pathways (e.g., JWA-XRCC1)

The JWA-XRCC1 mediated single-strand break repair pathway is a known mechanism through which certain antitumor agents exert their effects. acs.orgnih.gov The JWA gene is activated in response to DNA damage, and its suppression can inhibit the formation of tumor cells. acs.orgnih.gov However, a review of the available scientific literature does not establish a direct link or describe a mechanism of action for this compound or its derivatives functioning as antitumor agents through the JWA-XRCC1 pathway.

Antimicrobial and Anti-Infective Applications

Research has focused significantly on derivatives of this compound, particularly 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009), for their potential antimicrobial applications. nih.govfrontiersin.orgnih.govresearchgate.net

Antibacterial Activity Against Gram-Negative and Gram-Positive Pathogens

The derivative SPI009 has demonstrated broad-spectrum antibacterial activity against a range of clinically significant pathogens, including the ESKAPE pathogens, which are notorious for their increasing resistance to conventional antibiotics. nih.govfrontiersin.orgnih.gov Its efficacy has been confirmed against both Gram-positive and Gram-negative bacteria.

The compound has shown activity against the Gram-positive species Staphylococcus aureus and Enterococcus faecium. frontiersin.org Furthermore, it is effective against a variety of Gram-negative pathogens, including Pseudomonas aeruginosa, Enterobacter aerogenes, Klebsiella pneumoniae, Acinetobacter baumannii, Burkholderia cenocepacia, and Escherichia coli. nih.govfrontiersin.org In laboratory studies, treatment with SPI009 completely eradicated the bacterial cultures of five out of eight species tested and caused significant logarithmic reductions in the survival of S. aureus, E. faecium, and B. cenocepacia. frontiersin.org

Table 1: Antibacterial Spectrum of SPI009

| Pathogen | Gram Stain | Activity Observed |

| Staphylococcus aureus | Positive | Significant reduction in survival |

| Enterococcus faecium | Positive | Significant reduction in survival |

| Pseudomonas aeruginosa | Negative | Susceptible |

| Enterobacter aerogenes | Negative | Susceptible |

| Klebsiella pneumoniae | Negative | Highly Susceptible |

| Acinetobacter baumannii | Negative | Susceptible |

| Burkholderia cenocepacia | Negative | Significant reduction in survival |

| Escherichia coli | Negative | Susceptible |

Efficacy Against Persister Cells and Biofilms

A key challenge in treating chronic infections is the presence of antibiotic-tolerant persister cells and protective biofilm structures. nih.gov The derivative SPI009 was identified for its pronounced ability to target these resilient bacterial forms. nih.govresearchgate.net It has been shown to directly and efficiently kill persister cells of the Gram-negative pathogen P. aeruginosa. nih.govresearchgate.net

In addition to its anti-persister activity, SPI009 is effective against biofilms. frontiersin.org Studies have demonstrated its ability to inhibit the formation of biofilms by both P. aeruginosa and the Gram-positive pathogen S. aureus. frontiersin.org Furthermore, the compound can eradicate pre-formed, mature biofilms of both species, highlighting its clinical potential in combating chronic and device-related infections. nih.govfrontiersin.org

Potentiation of Antibiotic Activity in Combination Therapies

The derivative SPI009 also functions as an antibiotic potentiator, enhancing the efficacy of conventional antibiotics when used in combination therapies. nih.gov This synergistic effect allows for the killing of antibiotic-resistant strains and can effectively lower the required concentrations of the partner antibiotic. nih.govfrontiersin.org Combination of SPI009 with antibiotics from mechanistically distinct classes, such as fluoroquinolones, aminoglycosides, and cephalosporins, has been shown to reduce the number of P. aeruginosa persisters by up to 1,000,000-fold in both laboratory and clinical isolates. researchgate.net This suggests that SPI009 is a promising candidate for the development of adjuvant therapies to combat difficult-to-treat infections and overcome antibiotic resistance. nih.govresearchgate.net

Investigations into Anti-Tubercular Activity

The parent compound, this compound, has been investigated for its potential activity against Mycobacterium tuberculosis. As part of a broader exploration of substituted ethylene (B1197577) diamines, the compound was tested for its ability to inhibit the growth of the H37Rv strain of M. tuberculosis in vitro. In these assays, this compound demonstrated a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. While other derivatives and related compounds are also under investigation, this finding identifies this compound itself as a molecule with notable anti-tubercular properties.

Target-Specific Biological Activity Studies

Derivatives of 2,4-diaminopyrimidine (B92962) containing a phenethylamine moiety have been investigated as inhibitors of dihydrofolate reductase from the malaria parasite, Plasmodium falciparum (PfDHFR). This enzyme is a crucial target for antimalarial drugs as its inhibition disrupts the folate biosynthetic pathway, which is essential for the parasite's survival.

A series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines have been synthesized and evaluated for their inhibitory activity against both the wild-type (WT) and quadruple mutant (QM) strains of PfDHFR. The quadruple mutant is known to confer resistance to the antifolate drug pyrimethamine (B1678524). Research has shown that these compounds can exhibit promising inhibitory activity against both enzyme variants. For instance, a study assessing a range of these derivatives reported inhibition constants (Ki) against wild-type PfDHFR from 1.3 to 243 nM and against the quadruple mutant from 13 to 208 nM. nih.gov

While specific data for a derivative featuring a 2,4-dichloro substitution on the phenethylamine ring is not detailed in the available research, the structure-activity relationship studies of this class of compounds provide valuable insights. For example, the removal of a para-chloro substituent or its replacement with a meta-chloro substituent on a related series of pyrimethamine analogues led to improved binding to mutant PfDHFR. nih.gov This suggests that the substitution pattern on the phenyl ring of the phenethylamine side chain plays a significant role in the inhibitory potency.

The in vitro antiplasmodial activity of these compounds has also been assessed. The 5-[(phenethylamino)methyl]pyrimidine-2,4-diamine series demonstrated activity against the TM4/8.2 (pyrimethamine-sensitive) and V1S (pyrimethamine-resistant) strains of P. falciparum, with IC50 values ranging from 0.4 to 28 μM and 3.7 to 54 μM, respectively. nih.gov

| Compound Series | Target | Inhibition Constant (Ki) | In Vitro Antiplasmodial Activity (IC50) |

|---|---|---|---|

| 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines | Wild-Type PfDHFR | 1.3–243 nM | TM4/8.2: 0.4–28 μM V1S: 3.7–54 μM |

| Quadruple Mutant PfDHFR | 13–208 nM |

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a key role in the perception of pain and in inflammatory responses. Antagonists of the TRPV1 receptor are being investigated for their potential as analgesic agents. The mechanism of antagonism can vary, with some compounds acting as competitive antagonists, binding to the same site as the natural activators, while others are non-competitive, binding to a different site to induce a conformational change that inhibits the receptor. wikipedia.org

While the broader class of phenethylamine derivatives has been explored in the context of various receptor interactions, specific research detailing the uncompetitive antagonism of this compound at the TRPV1 receptor is not available in the provided search results. However, related structures have been investigated as TRPV1 modulators. For example, a study on dual TRPA1 and TRPV1 antagonists examined a 4-chlorophenylethyl analog, which showed moderate antagonism towards TRPA1 activation and weak inhibition of TRPV1 activation. mdpi.com

Further research into the structure-activity relationships of various antagonists at the TRPV1 receptor has highlighted the importance of different structural moieties in determining potency and mechanism of action. nih.gov Non-competitive antagonists that act as open-channel blockers are of therapeutic interest due to their potential to selectively target over-activated TRPV1 channels, which could minimize side effects. wikipedia.org

| Compound/Analog | Target | Observed Activity | Mechanism |

|---|---|---|---|

| 4-chlorophenylethyl analog | TRPV1 | Weak inhibition | Not specified as uncompetitive |

| This compound | TRPV1 | Data not available | Uncompetitive antagonism not documented |

Mechanistic Elucidation of 2,4 Dichlorophenethylamine S Biological Actions

Molecular Recognition and Binding Dynamics

The interaction of a chemical compound with biological systems is predicated on its ability to be recognized by and bind to specific molecular targets. This recognition is governed by the three-dimensional structure of both the compound and the target, as well as the physicochemical properties that dictate their interaction.

Identification of Specific Molecular Targets (Enzymes, Receptors)

As a substituted phenethylamine (B48288), 2,4-Dichlorophenethylamine belongs to a class of compounds known to interact with a variety of biological targets, particularly within the central nervous system. Phenethylamines are known to have an affinity for monoamine transporters and trace amine-associated receptors (TAARs). However, a detailed search of the scientific literature reveals a lack of specific studies that have identified and characterized the molecular targets of this compound. While it is plausible that this compound may interact with targets common to other phenethylamines, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and TAAR1, there is no direct experimental evidence or binding affinity data to confirm these interactions for this compound.

Analysis of Central Binding Site Interactions

The specific interactions between a ligand and its binding site are crucial for its biological activity. These interactions can include hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions. Due to the absence of studies identifying the specific molecular targets of this compound, there is consequently no research available that analyzes its interactions within a central binding site. The nature of the bonds it may form, the key amino acid residues it might interact with, and its precise orientation within a binding pocket remain undetermined.

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a receptor or enzyme can induce conformational changes in the protein, which are essential for initiating a biological response. These changes can alter the protein's activity, leading to signal transduction or enzymatic catalysis. In the case of this compound, there is no available research that describes any conformational changes induced by its binding to a molecular target. Such studies would require the identification of a specific target and the use of techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling, none of which have been reported for this compound.

Computational Approaches in Mechanistic Research

Computational methods are powerful tools for investigating the interactions between small molecules and their biological targets. Techniques such as molecular docking and molecular dynamics simulations can provide insights into binding modes and mechanisms of action.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. No molecular docking studies specifically investigating the interaction of this compound with any biological target have been published in the scientific literature. While docking studies have been performed on structurally related compounds, the results of these studies cannot be directly extrapolated to this compound due to the specific influence of the 2,4-dichloro substitution pattern on its electronic and steric properties.

Computational Identification of Binding Mechanisms (e.g., for Triple Reuptake Inhibitors)

Some phenethylamine derivatives function as triple reuptake inhibitors (TRIs), simultaneously blocking the reuptake of dopamine, norepinephrine, and serotonin. Computational studies are often employed to elucidate the binding mechanisms of TRIs at their respective transporters. However, there are no computational studies in the available literature that identify or characterize this compound as a triple reuptake inhibitor or detail its binding mechanism at monoamine transporters.

In Silico Assessment of Inhibitory Activity

In silico analysis, which involves computer-based modeling and simulation, is a crucial first step in evaluating the potential inhibitory activity of a compound against biological targets. Techniques like molecular docking predict how a ligand (the compound) binds to the active site of a protein, such as an enzyme or receptor. The strength of this binding is often quantified by a docking score, which estimates the binding free energy (ΔG); a more negative value typically indicates a stronger, more stable interaction.

While specific in silico docking studies for this compound were not prominently available in the reviewed literature, this methodology has been applied to structurally related compounds containing dichlorophenyl groups. For instance, a study on 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govmdpi.comoxazin-4-one used molecular docking to assess its potential as an anticancer agent by evaluating its binding to Methionyl-tRNA synthetase. researchgate.net Similarly, another in silico study of a complex benzamide derivative containing a 2,4-dichloro moiety reported a strong binding affinity for dihydrofolate reductase (DHFR), suggesting potential inhibitory activity. mdpi.com These studies illustrate the utility of computational methods in predicting the biological potential of compounds with similar structural features.

In Vitro and Cellular Mechanistic Investigations

Exploration of Serotonin Reuptake Inhibition Mechanisms

Selective Serotonin Reuptake Inhibitors (SSRIs) function by blocking the serotonin transporter (SERT), a protein that reabsorbs serotonin from the synaptic cleft back into the presynaptic neuron. nih.govnih.gov This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. youtube.com This mechanism is the foundation for their use in treating various psychiatric disorders. nih.gov

While direct studies on this compound's effect on serotonin reuptake are limited, the broader class of dichlorophenyl-containing compounds includes potent SSRIs. A notable example is Sertraline, which contains a 3,4-dichlorophenyl group and is a highly selective and potent competitive inhibitor of synaptosomal serotonin uptake. semanticscholar.org The general mechanism involves the drug binding to the transporter protein, which induces a conformational change that prevents serotonin from being transported out of the synaptic cleft. nih.gov This leads to prolonged signaling at postsynaptic receptors. The therapeutic effects of this increased serotonin availability are often delayed, suggesting that downstream neurochemical adaptations, such as the desensitization of autoreceptors, play a critical role. nih.gov

Analysis of Membrane Damage as an Antibacterial Mechanism

Research into derivatives of this compound has uncovered potent antibacterial activity mediated by extensive membrane damage. A study focused on 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009) , a novel anti-persister molecule derived from this compound, demonstrated its efficacy against Pseudomonas aeruginosa. nih.gov

The investigation revealed that SPI009 rapidly impairs both the outer and inner bacterial membranes. nih.gov This mechanism was confirmed through multiple parallel approaches, including genetic analyses, macromolecular synthesis assays, and membrane permeability studies. nih.gov Unlike conventional antibiotics, SPI009's direct action on the membrane makes it effective even against antibiotic-resistant strains and persister cells, which are notoriously difficult to eradicate. nih.gov

The membrane-damaging effect was further substantiated using a liposome leakage assay, which showed that SPI009 could disrupt artificial lipid bilayers designed to mimic the Gram-negative inner membrane in a concentration-dependent manner. nih.gov This direct physical disruption of the membrane integrity is a key feature of its bactericidal action.

Table 1: Research Findings on the Antibacterial Mechanism of SPI009

| Experimental Approach | Key Finding | Implication | Reference |

|---|---|---|---|

| Genetic Analyses & Macromolecular Synthesis Assays | Suggest that SPI009's primary mode of action is causing extensive membrane damage. | The compound does not target a specific metabolic pathway but rather the physical structure of the cell. | nih.gov |

| Membrane Permeability Studies (SYTOX Green Assay) | SPI009 rapidly impairs both the outer and inner bacterial membranes. | Demonstrates a rapid bactericidal mechanism involving loss of membrane integrity. | nih.gov |

| Liposome Leakage Assay | SPI009 induced significant leakage in artificial lipid bilayers in a concentration-dependent manner. | Confirms the compound's ability to directly disrupt the physical structure of the cell membrane. | nih.gov |

| Evaluation of Resistant Mutants | Resistance to SPI009 was difficult to generate and potentially involved the MexCD-OprJ efflux pump. | Suggests a low propensity for resistance development and a possible intracellular site of action in addition to extracellular membrane disruption. | nih.gov |

Pharmacological Pathway Analysis

Influence on Neurotransmitter Availability

The primary mechanism by which phenethylamine-based compounds can influence neurotransmitter availability is through the inhibition of monoamine transporters, as discussed in the context of serotonin reuptake. By blocking transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), these compounds can increase the extracellular concentrations of their respective neurotransmitters. nih.gov

An increase in the synaptic levels of serotonin and dopamine has been observed with the administration of 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound that, while structurally distinct from this compound, shares the 2,4-dichloro aromatic moiety. nih.govnih.gov Studies in rats showed that 2,4-D increased the basal levels of both serotonin (5-HT) and dopamine (DA) in various brain regions. nih.gov This suggests that molecules with this particular chlorine substitution pattern on the phenyl ring may have the potential to interact with and modulate the monoaminergic systems. The direct consequence of inhibiting reuptake is a greater availability of the neurotransmitter to bind to postsynaptic receptors, thereby amplifying its signaling effect. youtube.com

Modulation of Cellular Signaling Pathways

Detailed research elucidating the specific mechanisms by which this compound modulates cellular signaling pathways is not extensively available in the current scientific literature. While the broader class of phenethylamines, to which this compound belongs, is known to interact with various components of cellular signaling, particularly within the central nervous system, specific data such as receptor binding affinities and functional assay results for the 2,4-dichloro-substituted variant are not well-documented.

The biological actions of phenethylamine derivatives are often attributed to their interaction with monoamine systems. These compounds can influence the signaling of neurotransmitters like dopamine, norepinephrine, and serotonin by acting on their respective receptors and transporters. For instance, many phenethylamines are known to interact with the dopamine transporter (DAT), which is a key component in regulating dopamine levels in the synapse. The structure-activity relationship of phenethylamine derivatives suggests that substitutions on the phenyl ring can significantly alter their affinity and activity at these targets.

Furthermore, the discovery of trace amine-associated receptors (TAARs), particularly TAAR1, has provided a new avenue for understanding the pharmacology of phenethylamines. TAAR1 is a G protein-coupled receptor that is activated by endogenous trace amines, a class of compounds that includes phenethylamine. Activation of TAAR1 can modulate dopaminergic, serotonergic, and glutamatergic neurotransmission. It is plausible that this compound, as a phenethylamine derivative, could interact with TAAR1, thereby influencing these downstream signaling cascades. However, without specific experimental data, its profile as a TAAR1 agonist or antagonist remains speculative.

Structure Activity Relationship Sar and Analog Design of 2,4 Dichlorophenethylamine Derivatives

Systematic Design of Analog Libraries

The systematic design of analog libraries is a cornerstone of modern drug discovery, allowing for the efficient exploration of the chemical space around a lead compound like 2,4-dichlorophenethylamine. By creating and screening libraries of related compounds, researchers can identify key structural features responsible for biological activity and refine them to develop improved molecules.

Rational drug design relies on understanding the three-dimensional arrangement of essential molecular features, known as a pharmacophore, that are necessary for a molecule to interact with a specific biological target. For phenethylamines, the core pharmacophore generally consists of an aromatic ring and a protonated amino group, connected by a two-carbon ethyl linker. researchgate.net The specific substitution pattern of the aromatic ring, in this case, the 2,4-dichloro substitutions, plays a critical role in modulating the electronic and lipophilic properties of the molecule, which in turn influences its binding affinity and selectivity for its biological target. elsevierpure.com

Pharmacophore models can be developed using computational tools by aligning a set of active molecules and identifying common features. These models then guide the design of new molecules that fit the pharmacophoric hypothesis, leading to a more focused and efficient search for potent and selective compounds.

Combinatorial chemistry is a powerful set of techniques used to synthesize a large number of different but structurally related molecules in a systematic and efficient manner. nih.gov This approach allows for the rapid generation of extensive chemical libraries, which can then be screened for biological activity. For this compound, combinatorial approaches can be employed to create a diverse set of derivatives by systematically varying different parts of the molecule.

One common combinatorial technique is parallel synthesis, where reactions are carried out in parallel in separate reaction vessels, often on a microplate format. imperial.ac.uk This allows for the synthesis of a large number of individual compounds, each with a known structure. For example, a library of this compound analogs could be generated by reacting a this compound core with a variety of different acylating or alkylating agents to modify the amino group.

Another powerful combinatorial method is split-and-pool synthesis, which is often performed on a solid support. wikipedia.org In this approach, a solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a vast number of unique compounds.

These combinatorial strategies enable the exploration of a wide range of structural diversity, helping to identify novel SAR trends that might not be apparent from more traditional, linear synthesis approaches.

Focused chemical libraries are smaller, more targeted collections of compounds that are designed to interact with a specific biological target or target family. enamine.net Unlike diverse libraries that aim to cover a broad chemical space, focused libraries are designed based on prior knowledge of the target, such as its three-dimensional structure or the SAR of known ligands.

The synthesis of a focused library of this compound derivatives would begin with the identification of the key structural features believed to be important for activity. For example, if the 2,4-dichloro substitution pattern is considered essential, the library would maintain this feature while systematically exploring modifications at other positions, such as the amino group or the ethyl side chain.

The design of focused libraries often incorporates computational methods, such as molecular docking, to predict which modifications are most likely to improve binding affinity and selectivity. This rational approach increases the probability of discovering compounds with desired biological activities while minimizing the number of compounds that need to be synthesized and screened.

Impact of Structural Modifications on Biological Activity

The biological activity of this compound derivatives is highly sensitive to structural modifications. Changes in stereochemistry, as well as the position and nature of substituents, can have a profound impact on the pharmacological profile of these compounds, affecting their potency, selectivity, and mechanism of action.

Stereochemistry plays a critical role in the interaction of drugs with their biological targets, which are themselves chiral. ijpsjournal.com The introduction of a chiral center into the this compound scaffold, for instance by adding a substituent to the alpha- or beta-carbon of the ethylamine (B1201723) side chain, would result in the formation of enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit significantly different pharmacological properties. nih.gov

It is well-established that one enantiomer of a chiral drug may have higher affinity for a particular receptor, while the other may be less active or even interact with a different target altogether. nih.gov This is because the three-dimensional arrangement of atoms in each enantiomer will lead to different interactions with the chiral binding site of a protein.

For example, in a study of phenethylamine (B48288) derivatives, the (S)-form of one compound was found to be more stable and fit better into the binding site of the human dopamine (B1211576) transporter than the (R)-form. nih.gov This highlights the importance of considering stereochemistry in drug design and the potential for developing more selective and potent drugs by using a single, more active enantiomer. The specific influence of stereochemistry on the pharmacological profile of this compound derivatives would need to be determined experimentally for each chiral analog.

The potency and selectivity of this compound derivatives are strongly influenced by the position and chemical nature of substituents on the aromatic ring. The 2,4-dichloro substitution pattern itself defines the starting point for the SAR of this class of compounds. Moving one or both of the chlorine atoms to different positions on the phenyl ring would likely result in significant changes in biological activity.

For instance, studies on other substituted phenethylamines have shown that the position of halogen substituents can have a profound effect on receptor affinity and selectivity. nih.gov For example, in a series of phenethylamine derivatives targeting the 5-HT2A receptor, halogen groups at the para position of the phenyl ring were found to have a positive effect on binding affinity. nih.gov

Replacing the chlorine atoms with other substituents would also be expected to alter the pharmacological profile. For example, replacing a chlorine atom with a more electron-donating group, such as a methoxy (B1213986) group, could change the electronic properties of the aromatic ring and its interaction with the target receptor. Similarly, replacing chlorine with a larger halogen, such as bromine or iodine, could probe the steric constraints of the binding pocket.

The systematic exploration of these modifications is a key aspect of lead optimization, allowing medicinal chemists to fine-tune the structure of this compound to achieve the desired biological activity.

Role of Scaffold Rigidity and Linker Flexibility in Activity

The biological activity of this compound derivatives is significantly influenced by the rigidity of their core structure, or scaffold, and the flexibility of the linker connecting different pharmacophoric groups.

Scaffold Rigidity: A rigid scaffold can help to lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to higher affinity and potency. However, excessive rigidity can also hinder the molecule's ability to adapt to the specific topology of a binding site. Studies on various bioactive compounds have shown that design accuracy often correlates with scaffold rigidity, suggesting that improved control over the backbone conformation is key for designing more efficient molecules.

Linker Flexibility: The linker, which connects the 2,4-dichlorophenyl ring to the ethylamine moiety and any further substitutions, plays a crucial role in orienting the key binding groups correctly within the target's active site. The flexibility of this linker is a double-edged sword. A flexible linker allows the molecule to adopt various conformations, which can be advantageous for fitting into a dynamic binding pocket. Conversely, excessive flexibility can lead to a significant entropic cost upon binding, as the molecule loses conformational freedom. The energetic and structural effects of both rigid and flexible linkers can have a significant impact on binding affinity, even when the primary binding fragments are optimally positioned. Therefore, the optimization of linker length and flexibility is a critical aspect of analog design. The ideal linker provides enough flexibility to allow for an optimal binding pose without introducing a large entropic penalty.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For derivatives containing a 2,4-dichlorophenoxy moiety, which is structurally related to the 2,4-dichlorophenyl group of this compound, 3D-QSAR studies have been instrumental in elucidating their SAR.

Development of 3D-QSAR Models for Activity Prediction

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are powerful tools for understanding the interaction between a ligand and its receptor. For a series of N,N'-diacylhydrazine derivatives containing a 2,4-dichlorophenoxy moiety, a predictive CoMFA model was developed to correlate their structure with antifungal activity.

In a representative study, a CoMFA model was established with a significant conventional correlation coefficient (r²) of 0.858 and a cross-validated coefficient (q²) of 0.61. These statistical parameters indicate a robust and predictive model. The contributions of steric and electrostatic fields to the biological activity were determined to be 70.2% and 29.8%, respectively, suggesting that the size and shape of the substituents are more critical than their electronic properties for the observed antifungal activity.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Steric Contribution (%) | Electrostatic Contribution (%) |

|---|---|---|---|---|

| CoMFA | 0.61 | 0.858 | 70.2 | 29.8 |

Correlation Between Molecular Descriptors and Biological Outcomes

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule. In QSAR studies of phenethylamine derivatives, various descriptors have been shown to be crucial in regulating their biological activities.

For a set of phenethylamine derivatives, global QSAR models have been developed to predict properties like the octanol-water partition coefficient (logP), which is critical for pharmacokinetics. In one such study, the descriptors found to be most influential were the Verhaar model of Fish base-line toxicity from MLOGP (BLTF96) and the 3D-MoRSE - signal 15 / unweighted molecular descriptor (Mor15u), which is calculated by summing atom weights viewed by a different angular scattering function. This indicates that both lipophilicity and 3D molecular shape are key determinants of the molecule's behavior.

The following table presents a selection of molecular descriptors and their correlation with the antifungal activity of N,N'-diacylhydrazine derivatives containing a 2,4-dichlorophenoxy moiety, as predicted by a CoMFA model.

| Compound | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) | Residual |

|---|---|---|---|

| Compound 4a | 4.35 | 4.42 | -0.07 |

| Compound 4b | 5.19 | 5.15 | 0.04 |

| Compound 4c | 4.60 | 4.68 | -0.08 |

| Compound 4d | 4.78 | 4.75 | 0.03 |

| Compound 4e | 4.96 | 4.99 | -0.03 |

Validation of Predictive Models through Analog Synthesis and Evaluation

The ultimate test of a QSAR model's validity and utility is its ability to accurately predict the biological activity of newly designed and synthesized compounds. This process of external validation is a critical step in the drug discovery and development pipeline.

In the context of N,N'-diacylhydrazine derivatives with a 2,4-dichlorophenoxy moiety, the developed 3D-QSAR model was used to guide the design of new analogs with potentially enhanced herbicidal activity. Based on the insights from the CoMFA contour maps, which highlight regions where steric bulk is favored or disfavored and where positive or negative charges are beneficial, five new compounds were designed and synthesized.

The subsequent biological evaluation of these novel compounds confirmed the predictive power of the QSAR model. For instance, the newly synthesized compound 4u exhibited excellent herbicidal activity, with a 94.7% inhibition at a concentration of 1500 g/ha. While this was less active than the commercial herbicide 2,4-D, it demonstrated the model's ability to successfully guide the design of new, active compounds. Such validation underscores the importance of QSAR in rational drug design and lead optimization.

Analytical Methodologies for 2,4 Dichlorophenethylamine Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of organic molecules. For 2,4-Dichlorophenethylamine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for providing detailed information about its atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic compound. omicsonline.orgjaypeedigital.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number, type, and connectivity of atoms in a molecule. jaypeedigital.com For this compound, both ¹H NMR and ¹³C NMR spectra are used to confirm the identity and structure of the compound. nih.gov

¹H NMR provides information about the hydrogen atoms (protons) in the molecule. The spectrum would show distinct signals for the aromatic protons on the dichlorinated benzene (B151609) ring and the aliphatic protons of the ethylamine (B1201723) side chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of each proton to its position in the structure. slideshare.net

¹³C NMR provides information about the carbon skeleton of the molecule. A typical spectrum for this compound would display signals corresponding to the aromatic carbons (including those directly bonded to chlorine) and the two aliphatic carbons of the ethylamine group. nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. jaypeedigital.com

For more complex structural problems or conformational analysis, two-dimensional (2D) NMR techniques are employed. slideshare.netresearchgate.net

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish the connectivity of the ethylamine side chain (e.g., the coupling between the -CH₂-CH₂- protons). omicsonline.orgcore.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, confirming the C-H framework of the molecule. omicsonline.orgcore.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the ethylamine side chain to the correct position on the 2,4-dichlorophenyl ring. omicsonline.orgcore.ac.uk

| Technique | Atom Type | Predicted Chemical Shift (δ, ppm) | Key Correlations/Information |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (3H) | ~7.0 - 7.5 | Complex splitting patterns due to coupling between adjacent aromatic protons. |

| Ar-CH₂- (2H) | ~2.9 - 3.1 | Triplet, coupled to the adjacent -CH₂-NH₂ protons. | |

| -CH₂-NH₂ (2H) | ~2.7 - 2.9 | Triplet, coupled to the adjacent Ar-CH₂- protons. | |

| ¹³C NMR | Aromatic C-Cl (2C) | ~130 - 135 | Identifies carbons bonded to chlorine. |

| Aromatic C-H (3C) | ~127 - 132 | Signals for the protonated aromatic carbons. | |

| Ar-CH₂- (1C) | ~35 - 40 | Aliphatic carbon adjacent to the aromatic ring. | |

| -CH₂-NH₂ (1C) | ~40 - 45 | Aliphatic carbon adjacent to the amine group. |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. nih.gov For this compound, Electron Ionization (EI) is a common method used, which involves bombarding the molecule with electrons, causing it to ionize and break into characteristic fragments.

The resulting mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the intact molecule's mass (189.01 g/mol for the monoisotopic mass). nih.gov A key feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl. Therefore, the molecular ion peak will appear as a cluster of peaks reflecting the presence of two chlorine atoms (e.g., M, M+2, M+4 peaks with characteristic intensity ratios), confirming the elemental composition.

The fragmentation pattern provides a fingerprint that helps to confirm the structure. For this compound, a major fragmentation pathway is the cleavage of the bond between the two aliphatic carbons, leading to the formation of a stable dichlorobenzyl cation.

| m/z (Mass-to-Charge Ratio) | Interpretation | Significance |

|---|---|---|

| 189/191/193 | Molecular Ion Peak Cluster ([C₈H₉³⁵Cl₂N]⁺, etc.) | Confirms the molecular weight and the presence of two chlorine atoms. |

| 30 | [CH₂NH₂]⁺ Fragment | Indicates the presence of the terminal aminoethyl group. This is often the base peak (most intense signal). |

| 89 | Fragment corresponding to loss of the dichlorophenyl group | Provides evidence for the side chain structure. |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or metabolites in complex mixtures. These methods are also used for the quantitative analysis of the compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. For determining the purity of this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

While this compound itself is an achiral molecule and thus does not have enantiomers, HPLC is a critical tool for determining the enantiomeric excess of chiral compounds. heraldopenaccess.usresearchgate.net If this compound were used as a precursor to synthesize a chiral molecule, chiral HPLC would be necessary to separate the resulting enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. The enantiomeric excess (% ee) is then calculated from the relative peak areas of the two enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. nih.gov Commercial suppliers often use GC to determine the purity of this compound. avantorsciences.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) carries the vaporized sample through a long, thin capillary column. epa.gov The separation is based on the differential partitioning of the compound between the carrier gas and the stationary phase coated on the inside of the column. After separation, the compound elutes from the column and enters the mass spectrometer, where it is ionized, fragmented, and detected, providing both qualitative identification and quantitative data. epa.govnist.gov

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5MS) | Separates the compound from other components in the sample. |

| Carrier Gas | Helium | Transports the analyte through the column. |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |

| Oven Program | Temperature gradient (e.g., 80°C to 320°C) | Ensures efficient separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) | Generates reproducible mass spectra for library matching and identification. |

To study how this compound is processed in a biological system (its metabolism), Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) is the state-of-the-art technique. mdpi.comnih.gov This method offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com

UHPLC is used to separate the parent compound from its metabolites in complex biological matrices like plasma or urine. The eluent from the UHPLC column is then introduced into a high-resolution mass spectrometer (such as an Orbitrap or Time-of-Flight (TOF) analyzer). ijpras.com

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent drug and its metabolites. ijpras.com By comparing the accurate mass of a potential metabolite to the parent compound, the specific metabolic transformation (e.g., hydroxylation, N-dealkylation, glucuronidation) can be inferred. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides further structural confirmation. This integrated approach is essential for the confident identification of known and novel metabolites. frontiersin.org

Method Development and Validation in Analytical Research

The development and validation of analytical methods are foundational to obtaining reliable and reproducible data in scientific research. For a compound like this compound, this process ensures that the chosen analytical procedure is fit for its intended purpose, whether for quantification in biological fluids or detection in environmental samples. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. nih.govgavinpublishers.com Key parameters evaluated during validation include accuracy, precision, specificity, limit of detection, limit of quantitation, linearity, range, and robustness. gavinpublishers.comresearchgate.net

Optimization of Analytical Procedures for Complex Matrices

Analyzing this compound in complex matrices such as blood, urine, soil, or water presents significant challenges due to the presence of numerous interfering substances. researchgate.net Optimization of the entire analytical procedure, from sample preparation to final detection, is critical to ensure selectivity and sensitivity.

Sample Preparation: The primary goal of sample preparation is to isolate this compound from the matrix components that could interfere with the analysis and to concentrate the analyte to a level suitable for detection. researchgate.net Common techniques that can be optimized for this purpose include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. Optimization involves selecting appropriate solvents and adjusting the pH to maximize the extraction efficiency of this compound based on its chemical properties.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while interfering compounds pass through. The optimization process involves choosing the correct sorbent type (e.g., C18, ion-exchange), conditioning solvents, wash solutions to remove impurities, and elution solvents to recover the purified analyte.

Protein Precipitation: For biological samples like plasma or serum, proteins can interfere with analysis. researchgate.net Methods using organic solvents (e.g., acetonitrile (B52724), methanol) or acids (e.g., trichloroacetic acid) are optimized to efficiently remove proteins while ensuring maximum recovery of the target analyte.

Instrumental Analysis Optimization: Following sample preparation, instrumental parameters are fine-tuned to achieve the best possible signal for this compound. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), optimization would include:

Chromatographic Separation: Selecting the appropriate column, mobile phase composition (for LC) or temperature program (for GC), and flow rate to achieve good separation from other compounds. medwinpublishers.com

Mass Spectrometry Detection: Tuning the mass spectrometer's parameters, such as ionization source conditions and collision energies (for MS/MS), to maximize the signal intensity and specificity for the analyte. medwinpublishers.com

The table below illustrates typical parameters that are optimized during method development for a complex matrix.

| Parameter | Technique | Optimization Goal | Example for this compound Analysis |

| Extraction Solvent | LLE | Maximize analyte recovery, minimize extraction of interferences. | Ethyl acetate (B1210297) at an alkaline pH to extract the basic phenethylamine (B48288) structure. |

| SPE Sorbent | SPE | Achieve high retention of the analyte and effective removal of matrix components. | A mixed-mode cation exchange sorbent to retain the amine group. |

| Mobile Phase Gradient | LC-MS | Attain sharp chromatographic peaks and resolve the analyte from isomers. | Gradient elution from aqueous formic acid to acetonitrile on a C18 column. |

| Ionization Mode | Mass Spectrometry | Produce a stable and abundant molecular ion for sensitive detection. | Electrospray Ionization (ESI) in positive mode. |

Quality Assurance and Quality Control in Analytical Data Acquisition

For the analysis of this compound, a robust QA/QC program would include:

Initial Demonstration of Capability: Before analyzing any samples, the laboratory must demonstrate that it can perform the method acceptably. epa.gov

Method Blanks: Analyzing a sample matrix without the analyte to ensure that no contamination is introduced from the reagents or laboratory environment.

Calibration Standards: A series of standards with known concentrations of this compound are analyzed to create a calibration curve, which is used to quantify the analyte in unknown samples. researchgate.net

Quality Control Samples (QCS): Samples with known concentrations of the analyte (typically low, medium, and high levels) are analyzed alongside the experimental samples to monitor the accuracy and precision of the method in real-time.

Spiked Samples: A known amount of this compound is added to a real sample to assess the method's accuracy and the effect of the matrix on the analytical result.

Replicate Samples: Analyzing the same sample multiple times to assess the precision of the method.